molecular formula C18H16O5 B192607 7,3',4'-Trimethoxyisoflavone CAS No. 1621-61-0

7,3',4'-Trimethoxyisoflavone

Cat. No.: B192607
CAS No.: 1621-61-0
M. Wt: 312.3 g/mol
InChI Key: UKWLNMIPRJLYGH-UHFFFAOYSA-N
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Description

7,3’,4’-Trimethoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,3’,4’-Trimethoxyisoflavone typically involves the methylation of 7,3’,4’-trihydroxyisoflavone. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of 7,3’,4’-Trimethoxyisoflavone may involve the extraction of precursor compounds from plant sources followed by chemical modification. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable and environmentally friendly.

Types of Reactions:

    Oxidation: 7,3’,4’-Trimethoxyisoflavone can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

    Substitution: Various substitution reactions can occur, particularly at the methoxy groups, leading to the formation of hydroxylated or other substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Hydroxylated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Investigated for its role in modulating enzyme activities and cellular pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties. It has shown potential in inhibiting the growth of certain bacteria and fungi.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

    7,3’,4’-Trihydroxyisoflavone: A precursor to 7,3’,4’-Trimethoxyisoflavone, known for its antioxidant and anti-inflammatory properties.

    4’,6,7-Trimethoxyisoflavone: Another isoflavone with antibacterial activity against various pathogens.

    Daidzein: A well-known isoflavone found in soybeans, with estrogenic and anticancer properties.

Uniqueness: 7,3’,4’-Trimethoxyisoflavone is unique due to its specific methylation pattern, which influences its solubility, stability, and biological activity. The presence of methoxy groups enhances its ability to interact with hydrophobic sites in proteins and membranes, potentially leading to more potent biological effects compared to its hydroxylated counterparts.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWLNMIPRJLYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167311
Record name 3',4',7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cabreuvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1621-61-0
Record name 3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',7-Trimethoxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4',7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cabreuvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 °C
Record name Cabreuvin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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